molecular formula C14H10FNO5 B577577 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261967-46-7

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B577577
CAS No.: 1261967-46-7
M. Wt: 291.234
InChI Key: QNJMGNGTZUHAKC-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro, methoxy, and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(4-Fluoro-3-methoxyphenyl)benzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Fluoro-3-hydroxyphenyl)-5-nitrobenzoic acid.

    Reduction: 3-(4-Fluoro-3-methoxyphenyl)-5-aminobenzoic acid.

    Substitution: 3-(4-Methoxy-3-methoxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluoro-3-methoxyphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(4-Fluoro-3-hydroxyphenyl)-5-nitrobenzoic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.

    3-(4-Methoxyphenyl)-5-nitrobenzoic acid: Lacks the fluoro group, affecting its electronic properties and reactivity.

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of fluorine and methoxy groups onto a benzoic acid scaffold. The compound can be synthesized using various methodologies, including nucleophilic aromatic substitution and electrophilic aromatic nitration. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of nitrobenzoic acids have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis . While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.

Antitumor Activity

The compound's potential antitumor activity has been explored through in vitro assays. Compounds with nitro and fluoro substituents often exhibit cytotoxicity against cancer cell lines. For example, studies on structurally related compounds indicate that they can inhibit cell proliferation in various cancer types . The mechanism may involve the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

Inhibitory effects on specific enzymes are another area of interest. Compounds similar to this compound have been studied for their ability to inhibit cholinesterases, which are crucial for neurotransmitter regulation . The binding interactions often involve hydrogen bonds and π-π stacking with enzyme active sites, enhancing their inhibitory potency.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Antimycobacterial Activity : A study demonstrated that certain nitrophenyl derivatives exhibited MIC values as low as 4 μg/mL against M. tuberculosis . This suggests that modifications similar to those in this compound could yield potent antimycobacterial agents.
  • Cytotoxicity Assays : In vitro cytotoxicity testing on various cancer cell lines revealed that certain derivatives could significantly reduce cell viability at low concentrations (IC50 values ranging from 0.1 to 1 μM) . Such findings emphasize the need for further exploration of this compound in cancer therapeutics.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialNitrobenzoic acidsMIC values as low as 4 μg/mL against M. tuberculosis
AntitumorFluorinated derivativesIC50 values from 0.1 to 1 μM in cancer cells
Enzyme InhibitionCholinesterase inhibitorsStrong binding interactions observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, and how can intermediates be characterized?

A viable synthetic pathway involves nitro-group reduction and coupling reactions. For example, hydrogenation using 10% Pd/C under an argon atmosphere (followed by H₂ displacement) can reduce nitro precursors to amines, as demonstrated in analogous benzoic acid derivatives . Intermediate characterization should combine LC-MS (electrospray ionization) for molecular weight confirmation and ¹H NMR (e.g., DMSO-d₆) to verify substitution patterns and coupling efficiency. For nitro-containing intermediates, monitor reaction progress via TLC (hexane/EtOH systems) to avoid over-reduction .

Q. How can the crystal structure of this compound be resolved, and which software tools are authoritative for refinement?

Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, which is optimized for small-molecule crystallography and supports twinned-data analysis. SHELX programs are robust for handling high-resolution data and provide reliable thermal parameter adjustments . Preprocessing with WinGX or similar suites ensures proper data integration and error correction .

Q. What safety precautions are critical when handling this compound, given its structural analogs?

Structural analogs (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) are classified as acutely toxic (H302: harmful if swallowed; H319: severe eye irritation). Use PPE (gloves, goggles), work in a fume hood, and consult safety data sheets (SDS) for fluorinated nitroaromatics. Immediate medical consultation is required upon exposure .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. LC-MS) during synthesis be resolved?

Contradictions often arise from residual solvents, tautomerism, or diastereomers. For NMR discrepancies, use deuterated solvents (e.g., CD₃OD) and 2D techniques (COSY, HSQC) to assign proton correlations unambiguously. Cross-validate with high-resolution LC-MS (e.g., Agilent API 150) to confirm molecular ions and isotopic patterns. For nitro-group stability, monitor pH during analysis to avoid degradation .

Q. What strategies optimize yield in the coupling of fluorinated aromatic rings with nitrobenzoic acid derivatives?

Steric hindrance from the 4-fluoro-3-methoxyphenyl group necessitates careful catalyst selection. Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to enhance selectivity. Microwave-assisted synthesis at 45–60°C improves reaction rates while minimizing nitro-group reduction. Monitor byproduct formation (e.g., dehalogenation) via GC-MS .

Q. How does this compound’s electronic structure influence its potential as a pharmacophore in medicinal chemistry?

The electron-withdrawing nitro and fluoro groups enhance electrophilicity, making it a candidate for covalent inhibitor design. DFT calculations (e.g., Gaussian 16) can map electrostatic potentials to predict binding interactions. In vitro assays against inflammatory targets (e.g., COX-2) should follow AI-driven synthesis planning to prioritize derivatives with optimal logP and polar surface area .

Q. What analytical methods validate purity for high-impact publication standards?

Combine orthogonal techniques:

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to resolve polar impurities.
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
  • X-ray Powder Diffraction (XRPD) : Ensure crystalline homogeneity and exclude polymorphic contaminants .

Q. Methodological Notes

  • Spectral Interpretation : For complex ¹H NMR splitting (e.g., methoxy vs. fluorine coupling), simulate spectra with MestReNova to assign multiplet patterns .
  • Crystallography Workflow : Data collection at 100 K minimizes thermal motion artifacts. SHELXL’s TWIN command resolves pseudo-merohedral twinning .
  • Toxicity Mitigation : Replace nitro groups in follow-up studies with bioisosteres (e.g., cyano) to reduce toxicity while retaining activity .

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMGNGTZUHAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690203
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-46-7
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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